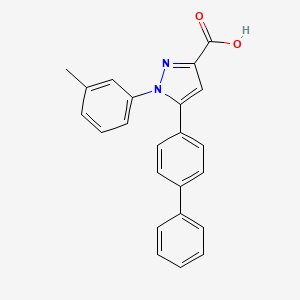

1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a carboxylic acid group at the 3-position of the pyrazole ring, a 3-methylphenyl group at the 1-position, and a 4-phenylphenyl group at the 5-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

準備方法

The synthesis of 1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.

Introduction of the 3-methylphenyl group: This step involves the alkylation of the pyrazole ring at the 1-position using a suitable alkylating agent.

Attachment of the 4-phenylphenyl group: This can be accomplished through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the 4-phenylphenyl group reacts with a halogenated pyrazole intermediate.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

化学反応の分析

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety at position 3 undergoes standard acid-base and nucleophilic substitution reactions:

Esterification

Reaction with alcohols (ROH) in acidic or basic conditions forms esters. For example:

Acid+ROHH+ or baseEster+H2O

Conditions : Ethanol/H2SO4 (acidic) or DCC/DMAP (coupling agents).

Amidation

Conversion to amides occurs via acid chloride intermediates. A study on a structurally similar pyrazole-3-carboxylic acid (4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid) demonstrated:

-

Reaction with 2,3-diaminopyridine yielded 1H-pyrazole-3-carboxamide (69% yield) .

-

Acid chloride activation (using SOCl2 or PCl5) increased reactivity with amines .

Pyrazole Ring Reactivity

The pyrazole heterocycle participates in electrophilic substitutions and cyclization reactions:

Cyclization Reactions

Under basic conditions, the pyrazole ring can undergo cyclization with bifunctional nucleophiles. For example:

-

Reaction of pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine produced 3H-imidazo[4,5-b]pyridine derivatives (49% yield) via intramolecular cyclization .

Methylphenyl Group Modifications

The 3-methylphenyl substituent undergoes:

-

Oxidation : Methyl → carboxylic acid (using KMnO4/H+).

-

Halogenation : Bromination at the para position (Br2/Fe catalyst) .

Biphenyl Group Reactivity

The 4-phenylphenyl group is sterically bulky but can participate in:

Comparative Reaction Yields (Analogous Systems)

Mechanistic Insights

-

Amidation Mechanism : Proceeds via nucleophilic acyl substitution, where the acid chloride reacts with amines to form amides .

-

Cyclization Pathway : Involves deprotonation of the pyrazole ring, followed by nucleophilic attack and ring closure (supported by AM1 theoretical calculations) .

Stability and Reactivity Considerations

科学的研究の応用

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole compounds, including derivatives similar to 1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid, demonstrate effectiveness against a range of bacterial and fungal strains. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting key metabolic pathways .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds like this compound are being investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research suggests that these compounds may act by modulating signaling pathways involved in cell proliferation and survival .

3. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. They are believed to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. This makes them potential candidates for treating inflammatory diseases .

Material Science Applications

1. Coordination Chemistry

Compounds like this compound can be utilized in coordination chemistry to form complexes with transition metals. These complexes are studied for their magnetic and luminescent properties, which can be applied in the development of new materials for electronic and photonic devices .

2. Catalysis

The compound's ability to act as a ligand in catalytic processes is another area of interest. Pyrazole derivatives have been found to enhance catalytic activity in various organic reactions, including cross-coupling reactions and oxidation processes .

Agricultural Applications

1. Pesticides and Herbicides

Due to their biological activity, pyrazole compounds are being explored as potential agrochemicals. Their ability to inhibit specific enzymes in pests or weeds makes them candidates for developing new pesticides or herbicides that are more effective and environmentally friendly .

Case Studies

作用機序

The mechanism of action of 1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

1-(3-Methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

1-Phenyl-3-methyl-5-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

1-(4-Methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but differs in the position of the methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

生物活性

1-(3-Methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by various research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with methyl and phenyl groups, which contribute to its biological properties. The molecular formula is C19H18N2O2, and its structure can be represented as follows:

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. A study demonstrated that compounds similar to this compound effectively inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has been tested against various bacterial strains, showing promising antimicrobial effects. In particular, studies have highlighted that certain pyrazole derivatives exhibit good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Anticancer Potential

Emerging evidence suggests that pyrazole compounds can induce apoptosis in cancer cells. A specific derivative was found to inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of the PI3K/Akt signaling pathway, leading to cell cycle arrest .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Some studies indicate that this compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.

- Modulation of Cell Signaling Pathways: The compound's interaction with key signaling pathways may alter gene expression related to inflammation and apoptosis .

Case Studies

Several studies have documented the effects of pyrazole derivatives in vivo:

- Carrageenan-Induced Paw Edema Model: In this model, derivatives exhibited significant reduction in paw swelling compared to control groups, indicating strong anti-inflammatory properties .

- Antimicrobial Efficacy Tests: Compounds were tested against E. coli and Pseudomonas aeruginosa, demonstrating effective inhibition at concentrations that are clinically relevant .

Data Tables

特性

IUPAC Name |

1-(3-methylphenyl)-5-(4-phenylphenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c1-16-6-5-9-20(14-16)25-22(15-21(24-25)23(26)27)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-15H,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKSOGWBQNSOJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。